molecular formula C40H26 B14697435 10,10'-Diphenyl-9,9'-bianthracene CAS No. 23102-67-2

10,10'-Diphenyl-9,9'-bianthracene

Cat. No.: B14697435
CAS No.: 23102-67-2
M. Wt: 506.6 g/mol
InChI Key: NBYGJKGEGNTQBK-UHFFFAOYSA-N
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Description

10,10’-Diphenyl-9,9’-bianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of two anthracene units connected at the 9-position, each substituted with a phenyl group at the 10-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10’-Diphenyl-9,9’-bianthracene typically involves the coupling of two anthracene units. One common method is the Ullmann coupling reaction, where 9-bromoanthracene is reacted with a copper catalyst in the presence of a phenylboronic acid to form the desired compound . The reaction conditions usually involve heating the reactants in a suitable solvent such as toluene or xylene under an inert atmosphere.

Industrial Production Methods

Industrial production of 10,10’-Diphenyl-9,9’-bianthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

10,10’-Diphenyl-9,9’-bianthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

10,10’-Diphenyl-9,9’-bianthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,10’-Diphenyl-9,9’-bianthracene in photophysical applications involves the absorption of light, leading to an excited singlet state. This excited state can undergo intersystem crossing to form a triplet state, which can then participate in various photochemical reactions. The compound’s unique structure allows for efficient energy transfer and photon upconversion processes .

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Similar in structure but lacks the direct connection between two anthracene units.

    10,10’-Dibromo-9,9’-bianthracene: A halogenated derivative used as a precursor for further functionalization.

    2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Contains naphthalene units instead of phenyl groups.

Uniqueness

10,10’-Diphenyl-9,9’-bianthracene is unique due to its ability to form stable excited states and participate in efficient energy transfer processes. Its structural rigidity and extended conjugation make it an excellent candidate for photophysical studies and optoelectronic applications .

Properties

CAS No.

23102-67-2

Molecular Formula

C40H26

Molecular Weight

506.6 g/mol

IUPAC Name

9-phenyl-10-(10-phenylanthracen-9-yl)anthracene

InChI

InChI=1S/C40H26/c1-3-15-27(16-4-1)37-29-19-7-11-23-33(29)39(34-24-12-8-20-30(34)37)40-35-25-13-9-21-31(35)38(28-17-5-2-6-18-28)32-22-10-14-26-36(32)40/h1-26H

InChI Key

NBYGJKGEGNTQBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8

Origin of Product

United States

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